![molecular formula C14H14F2N4S B2390310 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine CAS No. 1177361-60-2](/img/structure/B2390310.png)

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

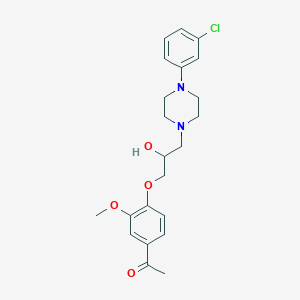

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with two methyl groups, making it a 3,5-dimethylpyrazole .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have been synthesized under mild and greener reaction conditions with excellent yields .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrazole ring, a benzo[d]thiazol-2-amine moiety, and a difluorobenzene ring. The exact structure would need to be confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry .

Scientific Research Applications

Cytotoxic Effects

This compound has been used in the synthesis of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives to investigate their cytotoxic effects . The in vitro cytotoxic activities of the compounds were evaluated against various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines .

Anti-Cancer Properties

One of the synthesized derivatives, compound 5f, was found to be more effective than 5-fluorouracil (a common chemotherapy drug) in the C6 cancer cell line . It had no cytotoxic effect on the L929 healthy cell line . This suggests potential anti-cancer properties.

Apoptosis Induction

Flow cytometry was used to investigate the mechanism of action of compound 5f on the cell cycle of the C6 cell line . The analysis showed that cell death was significantly due to apoptosis . This indicates that the compound induces cell cycle arrest, and may be effective in treating glioma .

Preparation of Pyrazolato Ligated Complexes

The compound is a common reagent for the preparation of pyrazolato ligated complexes . These complexes have various potential applications in the catalysis area but also in medicine or biomimetism studies .

Synthesis of N-1-Substituted Derivatives

The compound is also used to prepare N-1-substituted derivatives . These derivatives have shown antibacterial activity , suggesting potential use in the development of new antibiotics.

Catecholase Activities

The compound has been used in the synthesis of new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands . These ligands have been found able to oxidize the catechol substrate . This suggests potential applications in the field of catalysis .

properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4S/c1-8-5-9(2)20(19-8)4-3-17-14-18-13-11(16)6-10(15)7-12(13)21-14/h5-7H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJFMQNSMODGFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC2=NC3=C(C=C(C=C3S2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4,6-difluorobenzo[d]thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)

![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)